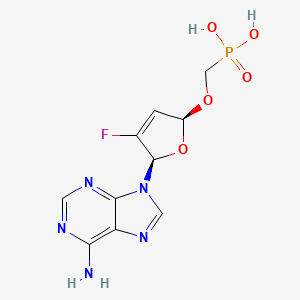

GS-9148

Description

Properties

CAS No. |

875608-25-6 |

|---|---|

Molecular Formula |

C10H11FN5O5P |

Molecular Weight |

331.20 g/mol |

IUPAC Name |

[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C10H11FN5O5P/c11-5-1-6(20-4-22(17,18)19)21-10(5)16-3-15-7-8(12)13-2-14-9(7)16/h1-3,6,10H,4H2,(H2,12,13,14)(H2,17,18,19)/t6-,10+/m0/s1 |

InChI Key |

MPSGQQOHTJUJKB-QUBYGPBYSA-N |

Isomeric SMILES |

C1=C([C@@H](O[C@@H]1OCP(=O)(O)O)N2C=NC3=C(N=CN=C32)N)F |

Canonical SMILES |

C1=C(C(OC1OCP(=O)(O)O)N2C=NC3=C(N=CN=C32)N)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid GS-9148 |

Origin of Product |

United States |

Foundational & Exploratory

GS-9148: A Deep Dive into the Mechanism of HIV-1 Reverse Transcriptase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9148, a novel nucleotide analogue, represents a significant advancement in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the mechanism of action by which GS-9148 inhibits HIV-1 reverse transcriptase (RT), the crucial enzyme for viral replication. Developed by Gilead Sciences, GS-9148 and its orally bioavailable phosphonoamidate prodrug, GS-9131, have demonstrated potent antiviral activity against both wild-type and drug-resistant strains of HIV-1. This document will delve into the molecular interactions, metabolic activation, and the unique resistance profile of this promising antiretroviral agent.

Core Mechanism of Action

GS-9148 is a ribose-modified nucleotide reverse transcriptase inhibitor (NtRTI)[1][2]. Its chemical name is (5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid[1][2]. The core of its antiviral activity lies in a dual mechanism:

-

Competitive Inhibition: The active metabolite of GS-9148, its diphosphate form (GS-9148-DP), acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the HIV-1 reverse transcriptase enzyme[1][2][3].

-

Chain Termination: Once incorporated into the nascent viral DNA strand, GS-9148 acts as an obligatory chain terminator, preventing further elongation of the DNA chain[4]. This is a hallmark of nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs)[5][6][7].

Metabolic Activation Pathway

GS-9148 is administered as the prodrug GS-9131 to enhance its intracellular delivery[1][2]. Inside the cell, GS-9131 undergoes hydrolysis to release GS-9148, which is then phosphorylated by cellular kinases to its active diphosphate metabolite, GS-9148-DP[1][2][3][8]. This metabolic activation is crucial for its antiviral efficacy.

Quantitative Analysis of Inhibitory Activity

The potency of GS-9148 and its prodrug has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Compound | Parameter | Value | Cell Type/Assay Condition |

| GS-9148 Diphosphate | Ki (vs dATP) | 0.8 µM | Recombinant HIV-1 RT |

| GS-9131 (Prodrug) | Mean EC50 | 37 nM | Multiple subtypes of HIV-1 clinical isolates |

| GS-9131 (Prodrug) | EC50 | 25 to 200 nM | Primary cells and T cell lines |

| GS-9148 | Mean EC50 (HIV-2) | 14 µM | MT-2 cells |

| GS-9131 (Prodrug) | Mean EC50 (HIV-2) | 0.36 µM | MT-2 cells |

| GS-9131 (Prodrug) | CC50 | >100 µM | Multiple cell types, including renal cells |

Table 1: Inhibitory and Cytotoxicity Data for GS-9148 and its Prodrug GS-9131. [1][2][4]

Resistance Profile

A significant advantage of GS-9148 is its unique and favorable resistance profile compared to many approved NRTIs[1][3][4].

-

Maintained Activity: GS-9148 retains its activity against HIV-1 variants with common NRTI resistance mutations, including K65R, L74V, and M184V[1][3][4][8].

-

Thymidine Analogue Mutations (TAMs): Viruses carrying four or more TAMs show a substantially smaller reduction in susceptibility to GS-9148 compared to most other NRTIs[1][3][4].

-

Selected Mutation: In vitro studies have shown that GS-9148 can select for the rare K70E mutation in HIV-1 RT[3][4]. More uniquely, it can also select for the Q151L mutation, which is not stably selected by other approved nucleotide or nucleoside analogues[9]. The Q151L mutation has been shown to compromise the binding of GS-9148-diphosphate to the reverse transcriptase enzyme[9].

Experimental Protocols

PhenoSense™ HIV Drug Susceptibility Assay

This assay is a key method used to evaluate the in vitro resistance profile of GS-9148 against a panel of HIV-1 variants.

Objective: To determine the 50% effective concentration (EC50) of an antiviral agent required to inhibit the replication of various HIV-1 strains, including wild-type and drug-resistant variants.

Methodology:

-

Virus Preparation: Recombinant HIV-1 constructs are generated containing the protease and reverse transcriptase sequences from patient-derived viruses or site-directed mutants.

-

Cell Culture: A suitable host cell line, such as MT-2 cells, is cultured under standard conditions.

-

Drug Dilution: A serial dilution of the test compound (e.g., GS-9148) and control NRTIs is prepared.

-

Infection: The host cells are infected with the recombinant HIV-1 constructs in the presence of the various drug concentrations.

-

Incubation: The infected cell cultures are incubated to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured, often using a reporter gene system (e.g., luciferase) that is expressed upon successful infection and replication.

-

Data Analysis: The EC50 value is calculated as the drug concentration that inhibits viral replication by 50% compared to the no-drug control. The change in EC50 for mutant viruses relative to a wild-type reference strain (e.g., NL4-3) is determined to quantify resistance[1].

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of the active metabolite (GS-9148-DP) against HIV-1 RT.

Methodology:

-

Reagents:

-

Reaction Setup: A reaction mixture is prepared containing the HIV-1 RT enzyme, the DNA template/primer, and varying concentrations of the inhibitor (GS-9148-DP).

-

Initiation: The reaction is initiated by the addition of the radiolabeled natural substrate ([3H]dATP).

-

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

-

Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting onto a filter to precipitate the DNA.

-

Measurement: The amount of incorporated radiolabeled dATP into the DNA is quantified using a scintillation counter.

-

Data Analysis: The initial reaction velocities are determined at different substrate and inhibitor concentrations. The Ki value is then calculated using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Conclusion

GS-9148 exhibits a potent and favorable preclinical profile as an inhibitor of HIV-1 reverse transcriptase. Its dual mechanism of competitive inhibition and chain termination, coupled with a unique resistance profile that maintains activity against common NRTI-resistant strains, underscores its potential as a valuable therapeutic agent. The efficient intracellular delivery facilitated by its prodrug, GS-9131, further enhances its pharmacological properties. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further research and development in the ongoing effort to combat HIV-1 infection.

References

- 1. Design and Profiling of GS-9148, a Novel Nucleotide Analog Active against Nucleoside-Resistant Variants of Human Immunodeficiency Virus Type 1, and Its Orally Bioavailable Phosphonoamidate Prodrug, GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and profiling of GS-9148, a novel nucleotide analog active against nucleoside-resistant variants of human immunodeficiency virus type 1, and its orally bioavailable phosphonoamidate prodrug, GS-9131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. GS9148: A Novel Nucleotide Active Against HIV-1 Variants with Drug Resistance Mutations in Reverse Transcriptase [natap.org]

- 5. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 7. HIV-1 reverse transcriptase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular Metabolism of the Nucleotide Prodrug GS-9131, a Potent Anti-Human Immunodeficiency Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Resistance to GS-9148 Conferred by the Q151L Mutation in HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of GS-9148

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-9148, chemically known as [5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl]phosphonic acid, is a potent nucleotide analog reverse transcriptase inhibitor (NRTI) with significant activity against wild-type and drug-resistant strains of the human immunodeficiency virus (HIV).[1] This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic route for GS-9148, tailored for professionals in the field of drug discovery and development.

Chemical Structure

GS-9148 is a ribose-modified nucleotide analog.[2][3] Its structure features a central 4-fluoro-2,5-dihydrofuran ring linked to an adenine base at the 5-position and a phosphonic acid methyl group at the 2-position. The presence of the 2'-fluorine atom is a key structural feature designed to enhance the selectivity of the compound and reduce mitochondrial toxicity.[1]

Chemical Name: [5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl]phosphonic acid[2][3]

Molecular Formula: C₁₀H₁₃FN₅O₄P

Structure:

Figure 1: Chemical Structure of GS-9148.

Synthesis of GS-9148

The synthesis of GS-9148 is a multi-step process that involves the stereoselective construction of the modified furanose ring, introduction of the phosphonate moiety, and coupling with the adenine base. The key starting material for this synthesis is a glycal intermediate. The following sections provide a detailed experimental protocol for the synthesis of GS-9148, based on established methodologies.

Materials and Reagents

The following table lists the key reagents required for the synthesis of GS-9148.

| Reagent | Supplier |

| Tri-O-acetyl-D-glucal | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | Acros Organics |

| Diethyl phosphite | Alfa Aesar |

| 6-Chloropurine | TCI Chemicals |

| (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Strem Chemicals |

| Palladium(II) acetate | Sigma-Aldrich |

| Cesium carbonate | Alfa Aesar |

| Trimethylsilyl bromide (TMSBr) | Sigma-Aldrich |

| Anhydrous Dichloromethane (DCM) | Acros Organics |

| Anhydrous Tetrahydrofuran (THF) | Acros Organics |

| Anhydrous N,N-Dimethylformamide (DMF) | Acros Organics |

Synthetic Protocol

The synthesis of GS-9148 can be broadly divided into three key stages:

-

Synthesis of the Glycal-Phosphonate Intermediate: This stage involves the formation of the key 2-deoxy-2-fluoro-ribofuranosyl phosphonate intermediate from a protected glycal.

-

Coupling with Adenine: The phosphonate intermediate is then coupled with 6-chloropurine, followed by amination to introduce the adenine base.

-

Deprotection: The final step involves the removal of the protecting groups to yield the active compound, GS-9148.

A detailed, step-by-step protocol for each stage is provided below.

Step 1: Fluorination of Tri-O-acetyl-D-glucal

-

Reaction: Tri-O-acetyl-D-glucal is treated with a fluorinating agent, such as Selectfluor®, in a suitable solvent like acetonitrile to introduce the fluorine atom at the 2-position.

-

Protocol: To a solution of Tri-O-acetyl-D-glucal (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (1.2 eq). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Phosphonylation of the Fluorinated Glycal

-

Reaction: The fluorinated glycal is reacted with a phosphite source, such as diethyl phosphite, in the presence of a catalyst to introduce the phosphonate group.

-

Protocol: To a solution of the fluorinated glycal (1.0 eq) in anhydrous THF, add diethyl phosphite (1.5 eq) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂). Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 10 hours. After completion, the reaction is quenched with saturated sodium bicarbonate solution and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The residue is purified by column chromatography.

Step 3: Palladium-Catalyzed Cross-Coupling

-

Reaction: The glycal-phosphonate intermediate is coupled with 6-chloropurine using a palladium catalyst and a suitable ligand.

-

Protocol: To a solution of the glycal-phosphonate intermediate (1.0 eq) and 6-chloropurine (1.2 eq) in anhydrous DMF, add cesium carbonate (2.0 eq), palladium(II) acetate (0.1 eq), and BINAP (0.2 eq). Degas the mixture and then heat it to 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

Step 4: Amination

-

Reaction: The 6-chloro group of the purine ring is displaced with an amino group by treatment with ammonia.

-

Protocol: The purified product from the previous step is dissolved in a solution of ammonia in methanol (7N). The reaction mixture is stirred in a sealed vessel at 80 °C for 24 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the protected GS-9148.

Step 5: Final Deprotection

-

Reaction: The protecting groups on the phosphonate and the sugar moiety are removed using a suitable deprotecting agent.

-

Protocol: The protected GS-9148 is dissolved in anhydrous DCM and treated with trimethylsilyl bromide (TMSBr) (5.0 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is co-evaporated with methanol. The crude product is purified by preparative HPLC to afford GS-9148 as a white solid.

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis.

| Step | Product | Typical Yield (%) |

| 1. Fluorination | Fluorinated Glycal | 75-85 |

| 2. Phosphonylation | Glycal-Phosphonate Intermediate | 60-70 |

| 3. Palladium-Catalyzed Cross-Coupling | 6-Chloropurine Coupled Product | 50-60 |

| 4. Amination | Protected GS-9148 | 80-90 |

| 5. Final Deprotection | GS-9148 | 70-80 |

| Overall Yield | 15-25 |

Experimental Workflows

The following diagrams illustrate the key experimental workflows in the synthesis of GS-9148.

Caption: Synthetic workflow for the preparation of GS-9148.

Intracellular Activation Pathway

GS-9148 is a prodrug that requires intracellular phosphorylation to its active diphosphate metabolite to exert its antiviral activity.[3]

Caption: Intracellular activation pathway of GS-9148.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a comprehensive synthetic protocol for GS-9148. The described synthetic route is robust and allows for the preparation of this potent anti-HIV agent. The provided experimental details and quantitative data will be a valuable resource for researchers and professionals involved in the development of novel antiviral therapies. The diagrams illustrating the synthesis workflow and intracellular activation pathway offer a clear visual representation of these complex processes. Further research into optimizing the synthetic yields and exploring the structure-activity relationships of GS-9148 analogs will continue to be of high interest in the field.

References

- 1. Synthesis and anti-HIV activity of GS-9148 (2'-Fd4AP), a novel nucleoside phosphonate HIV reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Profiling of GS-9148, a Novel Nucleotide Analog Active against Nucleoside-Resistant Variants of Human Immunodeficiency Virus Type 1, and Its Orally Bioavailable Phosphonoamidate Prodrug, GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and profiling of GS-9148, a novel nucleotide analog active against nucleoside-resistant variants of human immunodeficiency virus type 1, and its orally bioavailable phosphonoamidate prodrug, GS-9131 - PubMed [pubmed.ncbi.nlm.nih.gov]

GS-9148: A Preclinical Deep Dive into a Novel Nucleotide Reverse Transcriptase Inhibitor

Foster City, CA - This technical guide provides a comprehensive overview of the pharmacology and preclinical data for GS-9148, a novel nucleotide analog reverse transcriptase inhibitor (NRTI) for the treatment of Human Immunodeficiency Virus type 1 (HIV-1). Developed by Gilead Sciences, GS-9148 has demonstrated a promising preclinical profile, exhibiting potent antiviral activity against both wild-type and NRTI-resistant strains of HIV-1, a favorable safety profile, and the potential for once-daily dosing through its orally bioavailable prodrug, GS-9131. This document is intended for researchers, scientists, and drug development professionals.

Introduction

GS-9148, chemically known as (5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid, is a ribose-modified nucleotide analog.[1][2] It is designed to circumvent common resistance pathways affecting existing NRTIs. Its prodrug, GS-9131, an ethylalaninyl phosphonoamidate, enhances oral bioavailability and facilitates efficient intracellular delivery of the active compound.[1][2]

Mechanism of Action

Once inside a host cell, the prodrug GS-9131 is hydrolyzed to GS-9148.[1][2] Subsequently, cellular enzymes phosphorylate GS-9148 to its active diphosphate metabolite, GS-9148 diphosphate. This active metabolite acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme with respect to the natural substrate, dATP.[1][2] Incorporation of GS-9148 diphosphate into the growing viral DNA chain leads to chain termination, thus halting viral replication.

In Vitro Antiviral Activity

GS-9148, delivered as the prodrug GS-9131, has demonstrated potent activity against a broad range of HIV-1 clinical isolates.

| Parameter | Value | Cell Type | Notes |

| Mean EC50 (GS-9131) | 37 nM | HIV-1 Clinical Isolates | Potent inhibitor of multiple HIV-1 subtypes.[1][2] |

| EC50 Range (GS-9131) | 25 to 200 nM | Primary cells and T cell lines | [3] |

Resistance Profile

A key feature of GS-9148 is its unique resistance profile. It maintains activity against HIV-1 strains carrying common NRTI resistance mutations.

| RT Mutation(s) | Effect on GS-9148 Activity | Comparison with other NRTIs |

| K65R, L74V, M184V (or combinations) | No effect on antiretroviral activity.[1][4] | GS-9148 is the only tested NRTI with uncompromised activity against these mutations.[2] |

| Thymidine Analog Mutations (TAMs) | Substantially smaller change in activity.[1] | Minimal resistance compared to most marketed NRTIs.[2] |

| Primary Resistance Mutation | Selects for the rare K70E mutation in RT.[3][5] |

Cytotoxicity and Mitochondrial Toxicity

GS-9148 has shown a favorable safety profile in preclinical studies, with low potential for cytotoxicity and mitochondrial toxicity.

| Parameter | Value | Cell Type | Notes |

| CC50 | >100 µM | Multiple cell types, including renal cells | Low cytotoxicity.[3] |

| Mitochondrial DNA (mtDNA) Content | No measurable reduction. | HepG2 cells (up to 21 days with 50 to 300 µM GS-9148) | Contrasts with some approved NRTIs (ddI, d4T, ddC) which reduced mtDNA by 70-90%.[2] |

| Lactate Production | No effect. | HepG2 cells | Favorable mitochondrial toxicity profile.[3] |

Preclinical Pharmacokinetics (in Beagle Dogs)

Oral administration of the prodrug GS-9131 to beagle dogs resulted in high and sustained intracellular levels of the active GS-9148 diphosphate.

| Parameter | Value | Dose | Matrix |

| Maximum Intracellular Concentration (Cmax) | >9 µM | 3 mg/kg | Peripheral Blood Mononuclear Cells (PBMCs)[1][2] |

| Intracellular Half-life | >24 h | 3 mg/kg | PBMCs[1][2] |

Experimental Protocols

In Vitro Antiviral Activity Assay (General)

A common method for determining the 50% effective concentration (EC50) involves the use of HIV-1 infected T-cell lines or peripheral blood mononuclear cells (PBMCs). The general steps are as follows:

-

Cells are seeded in microtiter plates.

-

Serial dilutions of the test compound (e.g., GS-9131) are added to the wells.

-

A standardized amount of HIV-1 is added to infect the cells.

-

The plates are incubated for a period of time to allow for viral replication.

-

The extent of viral replication is quantified using methods such as measuring reverse transcriptase activity or p24 antigen levels in the culture supernatant.

-

EC50 values are calculated by determining the drug concentration that inhibits viral replication by 50% compared to untreated control wells.

PhenoSense HIV Assay

The PhenoSense HIV assay was utilized to assess the activity of GS-9148 against a panel of HIV variants with known NRTI-resistance mutations.[3] This assay involves generating recombinant viruses containing the reverse transcriptase gene from patient-derived samples and measuring the in vitro susceptibility of these viruses to various antiretroviral drugs.

Mitochondrial Toxicity Assay

The effect of GS-9148 on mitochondrial DNA (mtDNA) content was evaluated in HepG2 liver cells.[2][3]

-

HepG2 cells were treated with varying concentrations of GS-9148 or comparator NRTIs for up to 21 days.

-

Total DNA was extracted from the cells at different time points.

-

The amount of mtDNA was quantified relative to nuclear DNA using either DNA hybridization or real-time PCR.

Visualizations

Intracellular Activation Pathway of GS-9131

Caption: Intracellular conversion of GS-9131 to its active diphosphate form.

Experimental Workflow for In Vitro Antiviral Assay

Caption: Workflow for determining the in vitro antiviral potency of GS-9131.

Conclusion

GS-9148, delivered as its oral prodrug GS-9131, demonstrates a compelling preclinical profile as a candidate for the treatment of HIV-1 infection. Its potent antiviral activity against a wide range of HIV-1 isolates, including those resistant to commonly used NRTIs, combined with a favorable safety profile, underscores its potential to be a valuable addition to the antiretroviral armamentarium. The favorable pharmacokinetic data from animal studies suggest the potential for low-dose, once-daily administration in humans.[3] These promising preclinical findings have paved the way for further clinical development of this novel nucleotide analog.

References

- 1. Design and profiling of GS-9148, a novel nucleotide analog active against nucleoside-resistant variants of human immunodeficiency virus type 1, and its orally bioavailable phosphonoamidate prodrug, GS-9131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Profiling of GS-9148, a Novel Nucleotide Analog Active against Nucleoside-Resistant Variants of Human Immunodeficiency Virus Type 1, and Its Orally Bioavailable Phosphonoamidate Prodrug, GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GS9148: A Novel Nucleotide Active Against HIV-1 Variants with Drug Resistance Mutations in Reverse Transcriptase [natap.org]

- 4. Intracellular Metabolism of the Nucleotide Prodrug GS-9131, a Potent Anti-Human Immunodeficiency Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

GS-9148: A Technical Guide to its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9148, chemically known as [(5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid], is a novel nucleotide analogue that has been investigated for its antiviral properties.[1][2] This technical guide provides a comprehensive overview of the known antiviral activity spectrum of GS-9148, with a focus on quantitative data, experimental methodologies, and its mechanism of action. The information presented is based on publicly available scientific literature.

Based on current research, the antiviral activity of GS-9148 is highly specific to the Human Immunodeficiency Virus (HIV).[1][2] Extensive in vitro studies have demonstrated its potent efficacy against various strains of HIV-1, including those resistant to other nucleoside reverse transcriptase inhibitors (NRTIs), as well as against HIV-2.[1] To date, there is no publicly available evidence to suggest that GS-9148 possesses significant activity against other viral families, such as hepadnaviruses (e.g., Hepatitis B Virus), flaviviruses (e.g., Hepatitis C Virus), orthomyxoviruses (e.g., influenza virus), or herpesviruses.

Mechanism of Action

GS-9148 is the active component of its orally bioavailable phosphonoamidate prodrug, GS-9131 (also known as Rovafovir etalafenamide).[1][3] Following administration, GS-9131 is readily hydrolyzed within cells to yield GS-9148.[1][2] Subsequently, cellular enzymes phosphorylate GS-9148 to its active diphosphate metabolite.[1][2] This active form, GS-9148 diphosphate, acts as a competitive inhibitor of the HIV reverse transcriptase (RT) enzyme with respect to the natural substrate, dATP.[1][2] The incorporation of GS-9148 diphosphate into the growing viral DNA chain leads to the termination of DNA synthesis, thereby halting viral replication.[4] A key advantage of GS-9148 is its low inhibitory potency against human host polymerases, including mitochondrial DNA polymerase γ, suggesting a favorable safety profile.[1][2]

Caption: Mechanism of action of the prodrug GS-9131 and its active metabolite GS-9148.

Quantitative Antiviral Activity Data

The antiviral potency of GS-9148 and its prodrug GS-9131 has been primarily evaluated against HIV-1 and HIV-2 in various cell types. The following tables summarize the key quantitative data from these in vitro studies.

Table 1: Anti-HIV-1 Activity of GS-9148 and GS-9131

| Virus Strain/Isolate | Cell Type | Compound | EC50 |

| HIV-1IIIB | MT-2 cells | GS-9148 | 1.2 µM |

| HIV-1IIIB | MT-2 cells | GS-9131 | 150 nM |

| HIV-1 (Wild-Type) | PBMCs | GS-9148 | Not Reported |

| HIV-1 (Wild-Type) | PBMCs | GS-9131 | 3.7 nM |

| Multiple HIV-1 Subtypes (Clinical Isolates) | PBMCs | GS-9131 | Mean: 37 nM |

| HIV-1BaL | CD4+ T lymphocytes | GS-9131 | Not Reported |

| HIV-1BaL | Macrophages | GS-9148 | Not Reported |

| HIV-1BaL | Macrophages | GS-9131 | Not Reported |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. PBMCs: Peripheral Blood Mononuclear Cells. Data sourced from Cihlar et al., 2008.[1]

Table 2: Anti-HIV-2 Activity of GS-9148 and GS-9131

| Virus Strain/Isolate | Cell Type | Compound | Mean EC50 |

| Multiple HIV-2 Isolates | MT-2 cells | GS-9148 | 14 µM |

| Multiple HIV-2 Isolates | MT-2 cells | GS-9131 | 0.36 µM |

Data sourced from Cihlar et al., 2008.[1]

Table 3: Activity of GS-9148 against NRTI-Resistant HIV-1 Strains

| RT Mutation(s) | Fold Change in EC50 (vs. Wild-Type) |

| K65R | No effect |

| L74V | No effect |

| M184V | No effect |

| K65R + L74V + M184V | No effect |

| ≥4 Thymidine Analog Mutations (TAMs) | Substantially smaller change relative to other marketed NRTIs |

Data sourced from Cihlar et al., 2008.[1]

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the antiviral activity of GS-9148.

In Vitro Antiviral Activity Assays

A general workflow for determining the in vitro antiviral activity of a compound like GS-9148 involves several key steps.

Caption: General workflow for in vitro antiviral activity assessment.

Detailed Steps:

-

Cell Culture: Target cells, such as the human T-cell line MT-2 or peripheral blood mononuclear cells (PBMCs), are cultured under appropriate conditions.[1]

-

Compound Preparation: GS-9148 or its prodrug is serially diluted to a range of concentrations.

-

Infection: The cultured cells are infected with a known titer of the virus (e.g., HIV-1 or HIV-2) in the presence of the various concentrations of the test compound.[1]

-

Incubation: The infected cells are incubated for a specific period to allow for viral replication.

-

Endpoint Assay: The extent of viral replication is quantified. Common methods for HIV include measuring the level of the p24 capsid protein in the cell supernatant or assessing reverse transcriptase activity.[1]

-

Data Analysis: The data are analyzed to determine the EC50 value, which represents the concentration of the compound that inhibits viral replication by 50%.[1]

Resistance Profiling (PhenoSense Assay)

To evaluate the activity of GS-9148 against drug-resistant HIV-1 strains, a PhenoSense assay was utilized.[1][5]

-

Recombinant Virus Generation: Recombinant HIV-1 constructs are created containing the reverse transcriptase and protease sequences from patient-derived, NRTI-experienced virus isolates.[1]

-

In Vitro Susceptibility Testing: The susceptibility of these recombinant viruses to GS-9148 and other approved NRTIs is tested in a single-cycle replication assay.[1]

-

Data Expression: The results are expressed as the fold change in the EC50 of the patient-derived virus isolate relative to the EC50 of a wild-type reference strain (e.g., NL4-3).[1]

Intracellular Metabolite Analysis

To understand the intracellular pharmacology of GS-9148, its levels and the levels of its phosphorylated metabolites are measured.

-

Cell Lysis: Cells (e.g., PBMCs) are collected and lysed, typically using a methanol extraction method.[1]

-

Metabolite Conversion (Optional): For total intracellular GS-9148 measurement, phosphorylated metabolites can be converted back to the parent compound using an enzyme like calf intestinal phosphatase.[1]

-

Analysis: The concentrations of GS-9148 and its phosphorylated forms are quantified using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Conclusion

GS-9148 is a potent nucleotide analogue with a well-defined mechanism of action against HIV. Its antiviral activity is highly specific to retroviruses, with demonstrated efficacy against a broad range of HIV-1 subtypes, including those with common NRTI resistance mutations, and against HIV-2. The available scientific literature does not provide evidence for a broader antiviral spectrum against other viral families. The favorable in vitro profile of GS-9148, particularly its activity against resistant strains and its low potential for mitochondrial toxicity, underscores its significance in the development of antiretroviral therapies.[1][5] Further research would be required to explore any potential activity of GS-9148 against other viruses.

References

- 1. Design and Profiling of GS-9148, a Novel Nucleotide Analog Active against Nucleoside-Resistant Variants of Human Immunodeficiency Virus Type 1, and Its Orally Bioavailable Phosphonoamidate Prodrug, GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and profiling of GS-9148, a novel nucleotide analog active against nucleoside-resistant variants of human immunodeficiency virus type 1, and its orally bioavailable phosphonoamidate prodrug, GS-9131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Prodrug GS-9131 (Rovafovir Etalafenamide)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-9131, also known as Rovafovir Etalafenamide, is a novel phosphonoamidate prodrug of the nucleotide analogue GS-9148, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Developed by Gilead Sciences, GS-9131 was designed for enhanced intracellular delivery of the active antiviral agent, GS-9148, particularly into peripheral blood mononuclear cells (PBMCs), a key reservoir for HIV-1. This guide provides a comprehensive technical overview of GS-9131, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Mechanism of Action and Intracellular Activation

GS-9131 is an inactive prodrug that requires intracellular metabolic activation to exert its antiviral effect. The activation cascade is a multi-step process initiated within the target lymphoid cells.

Intracellular Activation Pathway

The intracellular activation of GS-9131 to its pharmacologically active form, GS-9148 diphosphate (GS-9148-DP), involves enzymatic cleavage and subsequent phosphorylation.[1]

The initial and critical step in the activation of GS-9131 is the hydrolysis of the phosphonoamidate bond, a reaction catalyzed by the lysosomal carboxypeptidase, Cathepsin A.[2] This enzymatic cleavage releases an intermediate which then undergoes further hydrolysis to yield the parent nucleotide analogue, GS-9148. Subsequently, cellular kinases phosphorylate GS-9148, first to its monophosphate (GS-9148-MP) and then to the active diphosphate (GS-9148-DP) metabolite.[1] GS-9148-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase with respect to the natural substrate, deoxyadenosine triphosphate (dATP), leading to chain termination and the cessation of viral DNA synthesis.[3][4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data for GS-9131 and its active metabolite, GS-9148-DP, from various preclinical studies.

In Vitro Anti-HIV-1 Activity

| Compound | Cell Type | HIV-1 Strain | EC50 (nM) | Reference |

| GS-9131 | Activated PBMCs | Clinical Isolates (mean) | 37 | [4] |

| Activated PBMCs | - | 3.7 | [3] | |

| MT-2 cells | - | 150 | [3] | |

| GS-9148 | Activated PBMCs | - | - | [3] |

| MT-2 cells | - | - | [3] |

Inhibition of HIV-1 Reverse Transcriptase by GS-9148-DP

| Parameter | Value | Reference |

| Inhibition Constant (Ki) vs dATP | 0.8 µM | [3][4] |

Preclinical Pharmacokinetics in Beagle Dogs (Single Oral Dose of 3 mg/kg GS-9131)

| Parameter | Matrix | Value | Reference |

| Cmax (GS-9148-DP) | PBMCs | >9 µM | [4] |

| t1/2 (GS-9148-DP) | PBMCs | >24 h | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the 50% effective concentration (EC50) of GS-9131 against HIV-1 replication in activated human PBMCs.

Methodology:

-

PBMC Isolation and Activation:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with phosphate-buffered saline (PBS).

-

Activate the PBMCs by incubation with phytohemagglutinin (PHA) at a concentration of 2 µg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After activation, wash the cells and resuspend in fresh medium containing human interleukin-2 (IL-2) at 20 U/mL.

-

-

Antiviral Assay:

-

Seed the activated PBMCs in a 96-well plate at a density of 1 x 105 cells per well.

-

Prepare serial dilutions of GS-9131 in culture medium.

-

Add the diluted compound to the wells containing PBMCs.

-

Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

-

Include control wells with no drug (virus control) and no virus (cell control).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

-

-

Quantification of Viral Replication:

-

After the incubation period, collect the cell culture supernatants.

-

Measure the amount of HIV-1 p24 antigen in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Preclinical Pharmacokinetic Study in Beagle Dogs

Objective: To determine the pharmacokinetic profile of GS-9131 and its metabolites, particularly the intracellular concentration of GS-9148-DP in PBMCs, following oral administration to beagle dogs.

Methodology:

-

Animal Model and Dosing:

-

Use healthy, male beagle dogs.

-

Fast the animals overnight prior to dosing.

-

Administer a single oral dose of GS-9131 (e.g., 3 mg/kg) via gavage.

-

-

Sample Collection:

-

Collect whole blood samples from the jugular vein at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately after collection, isolate PBMCs from a portion of the blood using density gradient centrifugation.

-

Separate plasma from the remaining blood by centrifugation.

-

-

Sample Processing and Analysis:

-

For plasma samples, perform protein precipitation followed by quantification of GS-9131 and GS-9148 using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

For PBMC samples, lyse the cells and extract the intracellular metabolites.

-

Quantify the intracellular concentrations of GS-9148, GS-9148-MP, and GS-9148-DP using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate the pharmacokinetic parameters for plasma and intracellular concentrations, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), using non-compartmental analysis software.

-

References

- 1. Intracellular Metabolism of the Nucleotide Prodrug GS-9131, a Potent Anti-Human Immunodeficiency Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular metabolism of the nucleotide prodrug GS-9131, a potent anti-human immunodeficiency virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hiv.lanl.gov [hiv.lanl.gov]

Competitive Inhibition of HIV-1 Reverse Transcriptase by GS-9148: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism, kinetics, and experimental evaluation of GS-9148, a potent nucleotide analog inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). GS-9148, in its active diphosphate form, acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), and as a DNA chain terminator, effectively halting viral replication.[1][2] This document details the quantitative parameters of this inhibition, outlines the experimental protocols for its characterization, and visualizes the key pathways and workflows involved.

Core Mechanism of Action

GS-9148 is a novel ribose-modified nucleotide analog.[1][3] To exert its antiviral effect, its orally bioavailable phosphonoamidate prodrug, GS-9131, must first be intracellularly hydrolyzed to GS-9148, which is then subsequently phosphorylated by cellular kinases to its active metabolite, GS-9148 diphosphate.[1] This active form then competes with the endogenous dATP for the active site of HIV-1 RT.[1][3] Upon incorporation into the nascent viral DNA strand, GS-9148 acts as a chain terminator, preventing further elongation and thus inhibiting the reverse transcription process.[2]

Quantitative Analysis of Inhibition and Antiviral Activity

The potency of GS-9148 and its prodrug, GS-9131, has been quantified through various enzymatic and cell-based assays. The key kinetic parameter defining its competitive inhibition is the inhibitor constant (Kᵢ), while its antiviral efficacy is typically reported as the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀).

Table 1: Enzymatic Inhibition of HIV-1 Reverse Transcriptase by GS-9148 Diphosphate

| Parameter | Value | Substrate | Enzyme |

| Kᵢ | 0.8 µM | dATP | HIV-1 Reverse Transcriptase |

Data sourced from Cihlar et al., 2008.[1][3]

Table 2: In Vitro Antiviral Activity of GS-9148 and its Prodrug GS-9131

| Compound | Cell Type | HIV-1 Strain | EC₅₀ |

| GS-9148 | MT-2 cells | Wild-type | 12 µM[4] |

| GS-9148 | MT-2 cells | HIV-2 isolates (mean) | 14 µM[1] |

| GS-9131 | MT-2 cells | - | 150 nM[1] |

| GS-9131 | Activated PBMCs | - | 3.7 nM[1] |

| GS-9131 | Primary CD4⁺ T lymphocytes | - | Data available[1] |

| GS-9131 | Primary Macrophages | - | Data available[1] |

| GS-9131 | HIV-1 Clinical Isolates (mean) | Multiple Subtypes | 37 nM[1][3] |

| GS-9131 | HIV-2 isolates (mean) | Multiple Isolates | 0.36 µM[1] |

PBMCs: Peripheral Blood Mononuclear Cells. Data compiled from multiple sources.[1][3][4]

Table 3: Cytotoxicity Profile

| Compound | Cell Type | CC₅₀ |

| GS-9148 | Multiple cell lines | >100 µM[2] |

Resistance Profile

A key characteristic of GS-9148 is its unique resistance profile. Notably, common nucleoside reverse transcriptase inhibitor (NRTI) resistance mutations such as K65R, L74V, and M184V do not significantly affect its antiviral activity.[1] However, the rare Q151L mutation in HIV-1 RT has been shown to confer resistance by severely compromising the binding of GS-9148-diphosphate to the enzyme.[5] Pre-steady-state kinetic studies have demonstrated that the Q151L mutant RT is unable to incorporate GS-9148 under single-turnover conditions.[5] Interestingly, the presence of GS-9148-diphosphate does not interfere with the incorporation of the natural substrate, dATP, in the Q151L mutant, further supporting a mechanism of impaired inhibitor binding.[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the competitive inhibition of HIV-1 RT by GS-9148.

Steady-State HIV-1 Reverse Transcriptase Inhibition Assay

This assay determines the inhibitory potency of a compound against HIV-1 RT under steady-state conditions.

a. Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Tris-HCl buffer (pH 7.5-8.0)

-

KCl

-

MgCl₂

-

Dithiothreitol (DTT)

-

Poly(rA)-oligo(dT)₁₂₋₁₈ template-primer

-

Deoxyadenosine triphosphate (dATP)

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

GS-9148 diphosphate (or other inhibitors)

-

96-well plates

-

Scintillation counter and fluid

-

EDTA (for quenching)

b. Protocol:

-

Prepare a reaction mixture containing Tris-HCl, KCl, MgCl₂, DTT, and the poly(rA)-oligo(dT) template-primer in a 96-well plate.

-

Add varying concentrations of the inhibitor (GS-9148 diphosphate) to the wells.

-

Initiate the reaction by adding a mixture of dATP, [³H]-dTTP, and a pre-determined concentration of HIV-1 RT.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an excess of EDTA.

-

Transfer the contents of each well to a filter plate and wash to remove unincorporated nucleotides.

-

Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the Kᵢ for competitive inhibition, perform the assay at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate (dATP). The data can then be analyzed using a Dixon plot or by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.

Pre-Steady-State Kinetic Analysis

This method is employed to determine the kinetic parameters of a single nucleotide incorporation event, providing insights into the binding affinity (Kₔ) and the maximum rate of incorporation (kₐₒₗ).

a. Reagents and Materials:

-

High-purity recombinant HIV-1 RT (wild-type or mutant)

-

Specific DNA or RNA template-primer duplex

-

dATP and GS-9148 diphosphate

-

Rapid quench-flow instrument

-

Radiolabeled dNTPs (e.g., [α-³²P]dATP)

-

Quenching solution (e.g., EDTA or formic acid)

-

Denaturing polyacrylamide gels

b. Protocol:

-

Pre-incubate the HIV-1 RT with the template-primer duplex in a syringe of the rapid quench-flow instrument.

-

In a separate syringe, prepare the substrate solution containing the radiolabeled dNTP and, if applicable, the inhibitor.

-

Rapidly mix the contents of the two syringes to initiate the reaction. The reaction is allowed to proceed for very short, defined time intervals (milliseconds).

-

Quench the reaction at these precise time points by mixing with a quenching solution.

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis to separate the unextended primer from the extended product.

-

Quantify the amount of product formed at each time point using phosphorimaging.

-

Plot the product concentration against time. The data for a single turnover will fit a single exponential equation, from which the rate of incorporation (kₐₒₗ) can be derived.

-

To determine the dissociation constant (Kₔ), the observed rate of incorporation is measured at various substrate concentrations and the data are fitted to a hyperbolic equation.

Cell-Based Antiviral Activity Assay (e.g., Single-Cycle Replication Assay)

This assay measures the ability of a compound to inhibit viral replication in a cellular context.

a. Reagents and Materials:

-

Target cells (e.g., MT-2 cells, activated PBMCs)

-

HIV-1 viral stock

-

GS-9148 or GS-9131

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Reagent to quantify viral replication (e.g., p24 ELISA kit, luciferase reporter system)

b. Protocol:

-

Seed the target cells in a 96-well plate.

-

Add serial dilutions of the test compound (GS-9148 or GS-9131) to the wells and incubate for a short period.

-

Infect the cells with a known amount of HIV-1.

-

Culture the cells for a period that allows for a single round of viral replication (e.g., 48-72 hours).

-

Quantify the extent of viral replication in each well. For example, measure the concentration of the viral p24 capsid protein in the culture supernatant using an ELISA, or measure luciferase activity if a reporter virus is used.

-

Calculate the percentage of inhibition for each compound concentration compared to a no-drug control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Concurrently, a cytotoxicity assay should be performed by treating uninfected cells with the same concentrations of the compound and measuring cell viability (e.g., using an MTS or MTT assay) to determine the CC₅₀.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Competitive inhibition of HIV-1 RT by GS-9148-diphosphate.

Caption: Workflow for an HIV-1 RT inhibition assay.

References

Intracellular Phosphorylation of GS-9148: A Technical Guide to its Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intracellular phosphorylation of GS-9148, a critical activation step for its antiviral activity. GS-9148 is the intracellular metabolite of the prodrug GS-9131 and requires two sequential phosphorylation events to be converted into its active diphosphate form, GS-9148-diphosphate (GS-9148-DP). This document details the metabolic pathway, presents quantitative data on metabolite concentrations, outlines experimental protocols for studying this process, and provides visualizations of the key pathways and workflows.

The Metabolic Activation Pathway of GS-9148

GS-9148, a nucleotide analog, undergoes a two-step intracellular phosphorylation cascade to become a potent inhibitor of viral reverse transcriptase. This activation is crucial for its therapeutic effect.

-

Step 1: Monophosphorylation. The initial and rate-limiting step is the phosphorylation of GS-9148 to GS-9148-monophosphate (GS-9148-MP). This reaction is likely catalyzed by cellular adenylate kinases.

-

Step 2: Diphosphorylation. The subsequent phosphorylation of GS-9148-MP to the active GS-9148-diphosphate (GS-9148-DP) is a more efficient conversion. This step is putatively carried out by other cellular kinases, such as creatine kinase.

The active metabolite, GS-9148-DP, then acts as a competitive inhibitor of the viral reverse transcriptase with respect to the natural substrate, dATP.

Quantitative Data on Intracellular Metabolites

The following tables summarize the key quantitative data regarding the intracellular concentrations and pharmacokinetic properties of GS-9148 and its phosphorylated metabolites.

| Parameter | Cell Line | Concentration (pmol/10⁶ cells) | Experimental Condition |

| GS-9148 | CEM-CCRF | 7.15 | 1 µM GS-9131 for 24h |

| GS-9148-MP | CEM-CCRF | 3.10 | 1 µM GS-9131 for 24h |

| GS-9148-DP | CEM-CCRF | 5.56 | 1 µM GS-9131 for 24h |

Table 1: Intracellular Concentrations of GS-9148 and its Metabolites in CEM-CCRF Cells.

| Parameter | Value | Species | Dosing |

| GS-9148 Cmax in PBMCs | ~150 pmol/10⁶ cells | Beagle Dog | 3 mg/kg oral GS-9131 |

| GS-9148-DP Cmax in PBMCs | >9 µM | Beagle Dog | 3 mg/kg oral GS-9131 |

| GS-9148-DP Half-life in PBMCs | >24 hours | Beagle Dog | 3 mg/kg oral GS-9131 |

| GS-9148-DP Intracellular Half-life | 19 hours | Human (in vitro) | Activated CD4+ cells |

Table 2: Pharmacokinetic Parameters of GS-9148 and GS-9148-DP.

| Cell Type | Fold Increase in GS-9148-DP (GS-9131 vs. GS-9148) |

| CEM-CCRF Cells | 76 |

| Quiescent PBMCs | 290 |

| Activated PBMCs | 140 |

Table 3: Enhancement of GS-9148-DP Formation by the Prodrug GS-9131.

| Parameter | Value | Target |

| Ki | 0.8 µM | HIV-1 Reverse Transcriptase |

Table 4: Inhibitory Potency of GS-9148-DP.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the intracellular phosphorylation of GS-9148.

Cell Culture and Drug Incubation

-

Cell Lines:

-

CEM-CCRF (human T-lymphoblastoid) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood by Ficoll-Paque density gradient centrifugation. Quiescent PBMCs are maintained in RPMI-1640 with 10% FBS. For activation, PBMCs are stimulated with 5 µg/mL phytohemagglutinin (PHA) and 20 U/mL interleukin-2 (IL-2) for 48-72 hours prior to the experiment.

-

-

Drug Incubation:

-

Cells are seeded at a density of 1 x 10⁶ cells/mL in fresh medium.

-

GS-9131 or GS-9148 is added to the cell suspension at the desired final concentration (e.g., 1 µM).

-

Cells are incubated at 37°C in a 5% CO₂ humidified incubator for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Intracellular Metabolite Extraction

-

At each time point, a 1 mL aliquot of the cell suspension is transferred to a microcentrifuge tube.

-

Cells are pelleted by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

The supernatant is aspirated, and the cell pellet is washed three times with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

After the final wash, the supernatant is completely removed.

-

Intracellular metabolites are extracted by adding 200 µL of ice-cold 70% methanol and vortexing vigorously for 1 minute.

-

The mixture is incubated at -20°C for at least 1 hour to precipitate proteins.

-

The samples are then centrifuged at 14,000 x g for 10 minutes at 4°C.

-

The supernatant containing the intracellular metabolites is transferred to a new tube and dried under a stream of nitrogen or using a vacuum concentrator.

-

The dried extract is reconstituted in 100 µL of mobile phase for LC-MS/MS analysis.

In-Depth Technical Guide: GS-9148's Activity Against Nucleoside-Resistant HIV-1 Variants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-9148, a novel nucleotide analogue reverse transcriptase inhibitor (NRTI), demonstrates significant promise in combating HIV-1, particularly strains resistant to existing nucleoside analogues. Its unique chemical structure, featuring a phosphonate group and a modified ribose ring, allows it to maintain potent antiviral activity against key NRTI-resistance mutations, including K65R, L74V, and M184V. Furthermore, GS-9148 exhibits a favorable resistance profile, with a reduced susceptibility to viruses harboring multiple thymidine analogue mutations (TAMs) compared to other approved NRTIs. This technical guide provides a comprehensive overview of the preclinical data on GS-9148, focusing on its mechanism of action, in vitro activity against resistant variants, and the pharmacokinetic profile of its oral prodrug, GS-9131. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in the field of antiretroviral therapy.

Introduction

The emergence of drug-resistant HIV-1 strains poses a significant challenge to the long-term efficacy of antiretroviral therapy. Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of combination therapy, but their effectiveness can be compromised by mutations in the viral reverse transcriptase (RT) enzyme. GS-9148, with the chemical name [(5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid], is a novel acyclic nucleotide analogue designed to overcome common NRTI resistance pathways.[1] This document details the preclinical evaluation of GS-9148 and its orally bioavailable phosphonoamidate prodrug, GS-9131.

Mechanism of Action

GS-9148 is a competitive inhibitor of the HIV-1 reverse transcriptase. Its active form, GS-9148 diphosphate, competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain.[1][2] Upon incorporation, GS-9148 acts as a chain terminator, halting further DNA synthesis and thus inhibiting viral replication. The inhibition constant (Ki) for GS-9148 diphosphate against HIV-1 RT has been determined to be 0.8 μM.[1][3]

The metabolic activation of GS-9148 from its prodrug, GS-9131, is a critical step for its antiviral activity.

Caption: Metabolic activation pathway of the prodrug GS-9131 to the active antiviral agent GS-9148 diphosphate.

In Vitro Antiviral Activity Against NRTI-Resistant HIV-1

The antiviral activity of GS-9148 has been extensively evaluated against a panel of laboratory and clinical isolates of HIV-1, including those with well-characterized NRTI resistance mutations.

Activity Against Key Single and Combination NRTI Resistance Mutations

GS-9148 demonstrates remarkable potency against HIV-1 variants harboring common NRTI resistance mutations that significantly reduce the susceptibility to other approved drugs. Notably, the K65R, L74V, and M184V mutations, either alone or in combination, have a minimal impact on the antiviral activity of GS-9148.[1][3]

| HIV-1 RT Mutation(s) | GS-9148 Fold Change in EC50¹ | Tenofovir Fold Change in EC50¹ | Zidovudine (AZT) Fold Change in EC50¹ |

| Wild-Type (WT) | 1.0 | 1.0 | 1.0 |

| K65R | <1 | >3 | <1 |

| L74V | <1 | >2 | >2 |

| M184V | <1 | <1 | >10 |

| K65R + M184V | <1 | >2 | >10 |

| L74V + M184V | <1 | >2 | >10 |

| ¹ Fold change in 50% effective concentration (EC50) compared to wild-type virus. Data compiled from multiple sources.[1][3] |

Activity Against Thymidine Analogue Mutations (TAMs)

Viruses with multiple TAMs, which confer resistance to zidovudine (AZT) and stavudine (d4T), show only a minor reduction in susceptibility to GS-9148. This is in contrast to the significant loss of activity observed with many other NRTIs.[1][3] For viruses with four or more TAMs, the fold change in EC50 for GS-9148 was observed to be between 0.74 and 1.31.[3]

Activity Against Q151M and K70E Mutations

While GS-9148 is broadly active against many common NRTI-resistant strains, in vitro selection studies have shown that the K70E mutation in reverse transcriptase can be selected by GS-9148, leading to low-level resistance.[3] The Q151M mutation, which confers broad cross-resistance to many NRTIs, has been associated with reduced susceptibility to GS-9148, though the clinical significance of this finding is still under investigation.[4]

Experimental Protocols

Antiviral Activity Assays

The antiviral activity of GS-9148 is often determined using the MT-2 cell line, a human T-cell line that is highly susceptible to HIV-1 infection.

-

Cells: MT-2 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Virus: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) or recombinant viruses containing specific resistance mutations are used.

-

Procedure:

-

MT-2 cells are seeded in 96-well plates.

-

Serial dilutions of the test compounds (e.g., GS-9148) are added to the wells.

-

A standardized amount of virus is added to infect the cells.

-

The plates are incubated for 4-5 days at 37°C in a humidified CO2 incubator.

-

Viral replication is quantified by measuring the activity of viral reverse transcriptase in the culture supernatant or by assessing virus-induced cytopathic effect (CPE) using a colorimetric assay (e.g., MTT assay).

-

The 50% effective concentration (EC50) is calculated as the drug concentration that inhibits viral replication by 50%.

-

This commercially available assay provides a quantitative measure of drug resistance in clinical HIV-1 isolates.

-

Principle: The assay utilizes recombinant viruses containing the reverse transcriptase and protease coding regions from patient-derived HIV-1 RNA.

-

Procedure:

-

Viral RNA is extracted from patient plasma.

-

The RT and protease regions are amplified by RT-PCR and inserted into a proviral DNA vector that lacks these regions.

-

The resulting recombinant virus is used to infect cells in the presence of serial dilutions of antiretroviral drugs.

-

Viral replication is measured by the expression of a luciferase reporter gene.

-

The EC50 for each drug is determined and compared to that of a wild-type reference virus to calculate the fold change in susceptibility.[2][5][6]

-

Caption: Workflow of the PhenoSense™ HIV drug susceptibility assay.

This assay measures the antiviral activity of a compound during a single round of viral replication, which is useful for studying inhibitors of early-stage viral processes.

-

Principle: Replication-defective HIV-1 vectors are used, often pseudotyped with a heterologous envelope protein (e.g., VSV-G) to allow for a single round of entry into a broad range of cells.

-

Procedure:

-

Target cells (e.g., HeLa-CD4) are seeded in 96-well plates.

-

Cells are pre-incubated with serial dilutions of the test compound.

-

A standardized amount of single-cycle infectious virus carrying a reporter gene (e.g., luciferase or GFP) is added.

-

After 48-72 hours, reporter gene expression is quantified.

-

The EC50 is determined as the drug concentration that inhibits reporter gene expression by 50%.[7][8][9]

-

In Vivo Pharmacokinetics of the Prodrug GS-9131

To overcome the poor oral bioavailability of the phosphonate GS-9148, an ethylalaninyl phosphonoamidate prodrug, GS-9131, was developed.

Preclinical Pharmacokinetic Studies in Beagle Dogs

Oral administration of GS-9131 to beagle dogs resulted in efficient delivery of GS-9148 to peripheral blood mononuclear cells (PBMCs) and its subsequent phosphorylation to the active diphosphate form.

-

Study Design: Beagle dogs were administered a single oral dose of GS-9131.

-

Sample Collection: Blood samples were collected at various time points post-administration. PBMCs were isolated from the blood.

-

Analysis: Concentrations of GS-9131, GS-9148, and its phosphorylated metabolites in plasma and PBMCs were determined using validated LC-MS/MS methods.

-

Key Findings:

| Parameter | Value |

| Dose (Oral GS-9131) | 3 mg/kg |

| Animal Model | Beagle Dog |

| Matrix | Peripheral Blood Mononuclear Cells (PBMCs) |

| Analyte | GS-9148 diphosphate |

| Intracellular Cmax | >9 µM |

| Intracellular Half-life (t½) | >24 hours |

| Data from a single-dose pharmacokinetic study in beagle dogs.[1] |

Conclusion

GS-9148 is a potent nucleotide analogue HIV-1 reverse transcriptase inhibitor with a unique and favorable resistance profile. It maintains significant activity against viral strains carrying key NRTI resistance mutations, including K65R, L74V, M184V, and multiple TAMs. The oral prodrug, GS-9131, demonstrates efficient delivery of the active moiety to target cells in preclinical animal models, with a pharmacokinetic profile supportive of once-daily dosing. These findings highlight the potential of GS-9131 as a valuable new agent for the treatment of HIV-1 infection, particularly in patients with pre-existing NRTI resistance. Further clinical investigation is warranted to fully elucidate its efficacy and safety in diverse patient populations.

References

- 1. Design and Profiling of GS-9148, a Novel Nucleotide Analog Active against Nucleoside-Resistant Variants of Human Immunodeficiency Virus Type 1, and Its Orally Bioavailable Phosphonoamidate Prodrug, GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cenetron.com [cenetron.com]

- 3. GS9148: A Novel Nucleotide Active Against HIV-1 Variants with Drug Resistance Mutations in Reverse Transcriptase [natap.org]

- 4. The HIV-1 RT Mutant Q151L Shows Decreased Replication Capacity, Selective High-Level Resistance to GS-9148 and Hypersusceptibility to Tenofovir and Zidovudine [natap.org]

- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 6. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-Cell and Single-Cycle Analysis of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GS-9148 In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9148 is a novel nucleotide analog reverse transcriptase inhibitor (NRTI) with potent antiviral activity against human immunodeficiency virus type 1 (HIV-1).[1][2] It is the active metabolite of the orally bioavailable phosphonoamidate prodrug GS-9131 (rovafovir etalafenamide).[1][3] Once inside the cell, GS-9131 is hydrolyzed to GS-9148, which is then phosphorylated by cellular kinases to its active diphosphate form, GS-9148 diphosphate.[1][2] This active metabolite acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) with respect to the natural substrate, dATP.[1][2] GS-9148 demonstrates a favorable resistance profile, maintaining activity against HIV-1 strains with common NRTI-resistance mutations such as K65R, L74V, and M184V.[2]

These application notes provide a detailed protocol for assessing the in vitro antiviral activity of GS-9148 against HIV-1, as well as its cytotoxicity in host cells.

Mechanism of Action

GS-9148 diphosphate mimics the structure of deoxyadenosine monophosphate (dAMP).[4] It is incorporated into the growing viral DNA chain by HIV-1 reverse transcriptase. Upon incorporation, it terminates DNA chain elongation due to the lack of a 3'-hydroxyl group, thus inhibiting viral replication. The dihydrofuran ring of GS-9148-diphosphate interacts with the aromatic side chain of Y115 in the RT active site, which may contribute to its potent inhibitory activity.[4]

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This protocol is designed to determine the 50% effective concentration (EC₅₀) of GS-9148 required to inhibit HIV-1 induced cytopathic effect (CPE) in a susceptible cell line.

Materials:

-

Cells: MT-2 cells or Peripheral Blood Mononuclear Cells (PBMCs)

-

Virus: HIV-1 laboratory-adapted strains (e.g., IIIB) or clinical isolates

-

Compound: GS-9148, dissolved in an appropriate solvent (e.g., DMSO)

-

Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For PBMCs, supplement with IL-2.

-

Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay reagent.

-

Equipment: 96-well microplates, CO₂ incubator (37°C, 5% CO₂), luminometer.

Procedure:

-

Cell Preparation:

-

Culture MT-2 cells in supplemented RPMI 1640 medium.

-

On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%.

-

Adjust the cell density to 2 x 10⁵ cells/mL.

-

-

Compound Dilution:

-

Prepare a stock solution of GS-9148 in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is recommended to use a half-log or quarter-log dilution series.

-

-

Infection and Plating:

-

In a 96-well plate, add 50 µL of the diluted compound to triplicate wells for each concentration.

-

In a separate tube, infect the prepared cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Immediately add 50 µL of the infected cell suspension (containing 10,000 cells) to each well containing the compound.

-

Include control wells:

-

Virus Control: Cells infected with HIV-1 without any compound.

-

Cell Control: Uninfected cells without any compound.

-

-

-

Incubation:

-

Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ incubator.

-

-

Quantification of Viral Cytopathic Effect:

-

After the incubation period, allow the plates to equilibrate to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The percentage of CPE reduction is calculated relative to the virus and cell controls.

-

The EC₅₀ value is determined by non-linear regression analysis of the dose-response curve.

-

Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of GS-9148 on the host cells used in the antiviral assay.

Materials:

-

Same as for the antiviral activity assay, but without the virus.

Procedure:

-

Cell Preparation:

-

Prepare a cell suspension as described in the antiviral assay protocol.

-

-

Compound Dilution and Plating:

-

Prepare serial dilutions of GS-9148 in culture medium.

-

In a 96-well plate, add 50 µL of the diluted compound to triplicate wells.

-

Add 50 µL of the uninfected cell suspension to each well.

-

Include a "cell control" with untreated, uninfected cells.

-

-

Incubation:

-

Incubate the plates for the same duration as the antiviral assay (5 days) under the same conditions.

-

-

Quantification of Cell Viability:

-

Measure cell viability using the CellTiter-Glo® assay as described previously.

-

-

Data Analysis:

-

The percentage of cytotoxicity is calculated relative to the cell control.

-

The CC₅₀ value is determined by non-linear regression analysis.

-

The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.

-

Data Presentation

Table 1: In Vitro Antiviral Activity of GS-9148 and its Prodrug GS-9131 against HIV-1

| Compound | Cell Line | Virus Strain | EC₅₀ (nM) |

| GS-9148 | MT-2 | HIV-1 IIIB | Similar potency to PBMCs |

| GS-9148 | Activated PBMCs | HIV-1 BaL | - |

| GS-9131 | MT-2 | HIV-1 IIIB | 150 |

| GS-9131 | Activated PBMCs | HIV-1 BaL | 3.7 |

Data compiled from reference[1].

Table 2: In Vitro Antiviral Activity of GS-9148 and its Prodrug GS-9131 against HIV-2

| Compound | Cell Line | Mean EC₅₀ (µM) |

| GS-9148 | MT-2 | 14 |

| GS-9131 | MT-2 | 0.36 |

Data compiled from reference[1].

Table 3: Cytotoxicity of GS-9148

| Cell Line | CC₅₀ (µM) |

| Renal Proximal Tubule Cells | Minimal Cytotoxicity |

| Other Cell Types | Minimal Cytotoxicity |

Qualitative data from reference[1]. Specific CC₅₀ values were not provided in the source material.

Conclusion

The provided protocols offer a robust framework for evaluating the in vitro efficacy and cytotoxicity of GS-9148. The compound's potent anti-HIV activity, particularly through its prodrug GS-9131, and its favorable resistance and cytotoxicity profiles, make it a significant subject for antiretroviral research. Adherence to these detailed methodologies will ensure reproducible and reliable data for drug development and mechanistic studies.

References

- 1. Design and Profiling of GS-9148, a Novel Nucleotide Analog Active against Nucleoside-Resistant Variants of Human Immunodeficiency Virus Type 1, and Its Orally Bioavailable Phosphonoamidate Prodrug, GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and profiling of GS-9148, a novel nucleotide analog active against nucleoside-resistant variants of human immunodeficiency virus type 1, and its orally bioavailable phosphonoamidate prodrug, GS-9131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rovafovir etalafenamide - Wikipedia [en.wikipedia.org]

- 4. Visualizing the molecular interactions of a nucleotide analog, GS-9148, with HIV-1 reverse transcriptase-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining GS-9148 EC50 in Various Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and determining the 50% effective concentration (EC50) of GS-9148, a potent anti-HIV agent, in different cell lines. This document includes quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Introduction to GS-9148

GS-9148 is the active antiviral metabolite of the prodrug Rovafovir etalafenamide (GS-9131).[1] It is a nucleotide reverse transcriptase inhibitor (NRTI) designed to combat Human Immunodeficiency Virus Type 1 (HIV-1).[2][3] Upon cellular entry, the prodrug GS-9131 is hydrolyzed to GS-9148, which is then phosphorylated to its active diphosphate form. This active metabolite acts as a competitive inhibitor of the HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[2][3] GS-9148 has shown efficacy against wild-type HIV and various drug-resistant strains.[3][4][5]

Quantitative Data: GS-9148 and GS-9131 EC50 Values

The following table summarizes the reported EC50 values for GS-9148 and its prodrug GS-9131 in different cell lines and primary cells. These values highlight the compound's potency against various HIV-1 and HIV-2 isolates.

| Compound | Virus | Cell Line/Cell Type | EC50 | Reference |

| GS-9148 | HIV-1 | MT-2 cells | 12 µM | [5] |

| HIV-1 | Activated PBMCs | Similar to MT-2 cells | [2][6] | |

| HIV-1 | Primary Macrophages | Active | [2] | |

| HIV-2 | MT-2 cells | 14 µM (mean) | [2] | |

| GS-9131 | HIV-1 | MT-2 cells | 150 nM | [2][6] |

| HIV-1 | Activated PBMCs | 3.7 nM | [2][6] | |

| HIV-1 | Primary CD4+ T lymphocytes | Potent inhibitor | [2][6] | |

| HIV-1 | T cell lines | 25 - 200 nM | [3] | |

| HIV-1 | Primary cells | 25 - 200 nM | [3] | |

| HIV-2 | MT-2 cells | 0.36 µM (mean) | [2] |

Mechanism of Action of GS-9148

GS-9148 exerts its antiviral activity by inhibiting the HIV-1 reverse transcriptase enzyme. The following diagram illustrates the intracellular activation and mechanism of action.

Caption: Intracellular activation of GS-9131 to GS-9148 and inhibition of HIV reverse transcriptase.

Experimental Protocol: Determination of GS-9148 EC50 using a p24 Antigen Assay

This protocol outlines a standard method for determining the EC50 of GS-9148 against HIV-1 in a susceptible cell line, such as MT-2 cells or activated Peripheral Blood Mononuclear Cells (PBMCs).

Materials

-

Cell Line: MT-2 cells or activated PBMCs.

-

Virus: HIV-1 laboratory strain (e.g., NL4-3, BaL).

-

Compound: GS-9148 (and/or GS-9131).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics.

-

Reagents: Phytohemagglutinin (PHA) for PBMC activation, IL-2, Phosphate Buffered Saline (PBS), Trypan Blue.

-

Assay Kit: HIV-1 p24 Antigen ELISA kit.

-

Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), centrifuge, microplate reader.

Experimental Workflow Diagram

Caption: Workflow for determining the EC50 of an antiviral compound.

Step-by-Step Protocol

-

Cell Preparation:

-

For MT-2 cells: Culture MT-2 cells in RPMI-1640 medium. Ensure cells are in the logarithmic growth phase and have high viability (>95%) as determined by Trypan Blue exclusion.

-

For PBMCs: Isolate PBMCs from healthy donor blood. Activate the cells by treating with PHA for 2-3 days, then culture in medium supplemented with IL-2.

-

-

Compound Dilution:

-

Prepare a stock solution of GS-9148 in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of concentrations (e.g., 10-fold or 2-fold dilutions). Include a no-drug control.

-

-

Cell Seeding and Infection:

-

Adjust the cell concentration to a final density of approximately 1-2 x 10^5 cells/mL.

-

In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Add 50 µL of the diluted compound to the respective wells.

-